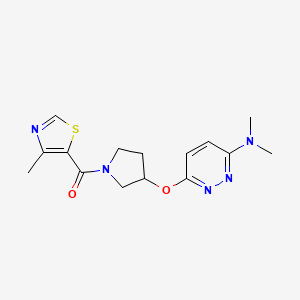
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is currently unknown. The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to inhibit c-met kinase, a receptor tyrosine kinase (rtk) family member, which is accountable for proliferation, scattering, invasion, and metastasis of tumor cells .
Result of Action
Compounds with similar structures have been found to exhibit good biological activity .
Action Environment
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone , often referred to as DMPTM , is a complex organic molecule characterized by its unique structural features, which include a pyridazine ring, a pyrrolidine moiety, and a thiazole group. These structural components suggest potential interactions with various biological targets, making it of significant interest in medicinal chemistry.
The biological activity of DMPTM is hypothesized to involve interactions with specific enzymes or receptors. Its mechanism may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphodiesterases, which are critical in regulating cellular signaling pathways.
- Receptor Modulation : The presence of the dimethylamino group may facilitate binding to G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter release and other cellular responses.
Anticancer Properties
Research indicates that DMPTM and structurally similar compounds exhibit significant anticancer activities. For instance, studies have demonstrated that related pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.
Antimicrobial Activity
The thiazole component of DMPTM suggests potential antimicrobial properties. Preliminary studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating that DMPTM may also exhibit similar effects.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the effects of DMPTM on human cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
-
Antimicrobial Efficacy :
- In vitro tests were conducted against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. DMPTM demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group; pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective effects |
| Thiazole derivatives | Thiazole ring | Antimicrobial activity |
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-14(23-9-16-10)15(21)20-7-6-11(8-20)22-13-5-4-12(17-18-13)19(2)3/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSWXPIDFIZPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














